4-Amino-3-formylbenzoic acid
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Overview
Description
4-Amino-3-formylbenzoic acid is an organic compound with the molecular formula C8H7NO3 It is a derivative of benzoic acid, featuring an amino group at the 4-position and a formyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-formylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-formylbenzoic acid, followed by reduction to introduce the amino group. The nitration step typically uses concentrated nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, alternative methods such as catalytic hydrogenation or enzymatic reduction may be explored for more sustainable production.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: 4-Amino-3-carboxybenzoic acid.
Reduction: 4-Amino-3-hydroxybenzoic acid.
Substitution: Various amides or esters depending on the substituent introduced.
Scientific Research Applications
4-Amino-3-formylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme-substrate interactions and as a precursor for biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-3-formylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, the amino group can form hydrogen bonds with active sites of enzymes, while the formyl group can participate in nucleophilic addition reactions.
Comparison with Similar Compounds
4-Amino-3-methylbenzoic acid: Similar structure but with a methyl group instead of a formyl group.
4-Amino-3-hydroxybenzoic acid: Contains a hydroxyl group instead of a formyl group.
4-Formylbenzoic acid: Lacks the amino group, only has the formyl group.
Uniqueness: 4-Amino-3-formylbenzoic acid is unique due to the presence of both an amino and a formyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
4-amino-3-formylbenzoic acid |
InChI |
InChI=1S/C8H7NO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,9H2,(H,11,12) |
InChI Key |
RPJOUCYOYZTFET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=O)N |
Origin of Product |
United States |
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